molecular formula C30H31N3O3S B453919 butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

Cat. No.: B453919
M. Wt: 513.7g/mol
InChI Key: OXSOIYHCFSKIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-benzyl-2,3-dimethyl-1H-indole: A simpler indole derivative with fewer functional groups.

    4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral activity

Uniqueness

Butyl 4-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C30H31N3O3S

Molecular Weight

513.7g/mol

IUPAC Name

butyl 4-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C30H31N3O3S/c1-4-5-17-36-29(35)23-11-14-25(15-12-23)31-30(37)32-28(34)24-13-16-27-26(18-24)20(2)21(3)33(27)19-22-9-7-6-8-10-22/h6-16,18H,4-5,17,19H2,1-3H3,(H2,31,32,34,37)

InChI Key

OXSOIYHCFSKIAI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4

Origin of Product

United States

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